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molecular formula C11H12O4 B8647523 2-Benzyl-3-methoxy-3-oxopropanoic acid

2-Benzyl-3-methoxy-3-oxopropanoic acid

Cat. No. B8647523
M. Wt: 208.21 g/mol
InChI Key: WAJDPZSFXFVORE-UHFFFAOYSA-N
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Patent
US09079860B2

Procedure details

Benzyl malonic acid (19.4 g, 0.10 mol) was dissolved in 180 mL of MeOH. The mixture was cooled in an ice-bath and to it was added thionyl chloride dropwise over 30 min (7.3 mL, 0.10 mol). The mixture was stirred in the ice-bath for 30 min and then at RT for 30 min under N2. The solvent was removed, and the residue was dissolved in aqueous NaHCO3. The basic solution was extracted with EtOAc to remove the bis-ester which was discarded. The aqueous solution was then acidified with aqueous HCl to pH 5 and extracted with EtOAc. The EtOAc extract was washed with brine, dried over Na2SO4, and concentrated to give 7.2 g of 2-benzyl-3-methoxy-3-oxopropanoic acid (35%). MS 209.24 (M+H)+.
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([C:12]([OH:14])=[O:13])[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH3:19]O>>[CH2:1]([CH:8]([C:9]([O:11][CH3:19])=[O:10])[C:12]([OH:14])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)O)C(=O)O
Name
Quantity
180 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath and to it
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
to remove the bis-ester which
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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